2,4-Difluoro-3-formylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-formylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . The presence of fluorine atoms and a formyl group enhances its reactivity and versatility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester typically involves the esterification of 2,4-difluoro-3-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The process can be summarized as follows:
Starting Materials: 2,4-Difluoro-3-formylphenylboronic acid and pinacol.
Reaction Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Procedure: The reactants are mixed and heated to promote esterification, resulting in the formation of the desired pinacol ester.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Hydrolysis: 2,4-Difluoro-3-formylphenylboronic acid.
Oxidation: 2,4-Difluoro-3-carboxyphenylboronic acid.
Scientific Research Applications
2,4-Difluoro-3-formylphenylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process can be outlined as follows:
Transmetalation: The boronic ester reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium complex, forming a palladium-aryl or palladium-vinyl intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenylboronic acid pinacol ester
- 3-Formylphenylboronic acid pinacol ester
- 4-Formylphenylboronic acid pinacol ester
- 2,6-Difluoro-4-formylphenylboronic acid pinacol ester
Uniqueness
2,4-Difluoro-3-formylphenylboronic acid pinacol ester stands out due to the presence of two fluorine atoms and a formyl group, which enhance its reactivity and versatility in chemical reactions. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .
Properties
IUPAC Name |
2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJNJDYQWRTSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.